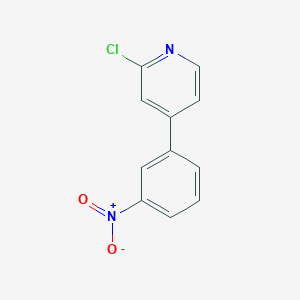

2-Chloro-4-(3-nitrophenyl)pyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Chloro-4-(3-nitrophenyl)pyridine: is a chemical compound that belongs to the class of nitropyridines. It is characterized by the presence of a chlorine atom at the second position and a nitrophenyl group at the fourth position of the pyridine ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-(3-nitrophenyl)pyridine can be achieved through several methods. One common approach involves the nitration of 2-chloro-4-phenylpyridine using nitric acid and sulfuric acid as nitrating agents. The reaction typically proceeds under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to isolate the desired product .

化学反応の分析

Types of Reactions: 2-Chloro-4-(3-nitrophenyl)pyridine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.

Common Reagents and Conditions:

Substitution: Nucleophiles (e.g., amines), solvents (e.g., ethanol), and mild heating.

Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst, and ethanol as a solvent.

Coupling: Boronic acids, palladium catalyst, and base (e.g., potassium carbonate) in an organic solvent.

Major Products:

Substitution: Amino or thiol derivatives of the original compound.

Reduction: 2-Chloro-4-(3-aminophenyl)pyridine.

Coupling: Various biaryl derivatives depending on the boronic acid used.

科学的研究の応用

Chemistry: 2-Chloro-4-(3-nitrophenyl)pyridine is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the construction of heterocyclic compounds and pharmaceuticals .

Biology and Medicine: In medicinal chemistry, derivatives of this compound have been explored for their potential biological activities. For example, imidazo[4,5-b]pyridine derivatives synthesized from this compound have shown promise as dual inhibitors of FLT3/aurora kinases for the treatment of acute myeloid leukemia .

Industry: The compound is also utilized in the development of materials with specific electronic properties, making it valuable in the field of material science .

作用機序

The mechanism of action of 2-Chloro-4-(3-nitrophenyl)pyridine and its derivatives often involves interactions with specific molecular targets. For instance, the nitro group can undergo reduction to form an amino group, which can then interact with biological receptors or enzymes. This interaction can modulate the activity of these targets, leading to various biological effects .

類似化合物との比較

2-Chloro-4-(4-nitrophenyl)pyridine: Similar structure but with the nitro group at the para position on the phenyl ring.

3-Nitropyridine: Lacks the chlorine atom and has the nitro group directly on the pyridine ring.

2-Chloro-3-iodopyridin-4-amine: Contains an iodine atom and an amine group, offering different reactivity and applications.

Uniqueness: 2-Chloro-4-(3-nitrophenyl)pyridine is unique due to the specific positioning of the chlorine and nitro groups, which confer distinct reactivity patterns and potential for diverse chemical transformations. This makes it a versatile intermediate in organic synthesis and a valuable compound in various research and industrial applications .

生物活性

2-Chloro-4-(3-nitrophenyl)pyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its antimicrobial, anti-inflammatory, and urease inhibitory properties, supported by various research findings and case studies.

Chemical Structure

The molecular formula of this compound is C10H7ClN2O2. Its structure features a pyridine ring substituted with a chlorine atom and a nitrophenyl group, which may influence its biological properties.

Antimicrobial Activity

Research has demonstrated that pyridine derivatives exhibit significant antimicrobial activity. For instance, compounds structurally related to this compound have shown effectiveness against various bacterial strains.

Table 1: Antimicrobial Activity of Related Pyridine Compounds

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 5b | Staphylococcus aureus | 2.0 µM |

| 5c | Escherichia coli | 2.13 µM |

| 7e | Pseudomonas aeruginosa | 3.01 µM |

These results indicate that modifications in the pyridine structure can enhance antimicrobial potency, suggesting that this compound may also possess similar activities due to its structural characteristics .

Urease Inhibition

Urease is an enzyme critical for the survival of certain pathogens, including Helicobacter pylori. Inhibiting urease activity is a promising strategy for treating infections caused by these bacteria.

Urease Inhibition Studies

In vitro studies have shown that derivatives of pyridine compounds can effectively inhibit urease. For example:

- Compound 5b exhibited an IC50 value of 2.0 ± 0.73 µM , significantly lower than the standard thiourea (IC50 = 23.2 ± 11.0 µM ).

- Compound 7e demonstrated an IC50 of 3.01 ± 0.45 µM , indicating strong inhibitory potential .

These findings suggest that the presence of electron-withdrawing groups like chlorine and nitro enhances the urease inhibition efficacy.

Anti-inflammatory Activity

The anti-inflammatory potential of pyridine derivatives has been explored in various studies. Compounds with similar structures have shown promising results in reducing inflammation markers in cellular models.

Case Study: Anti-inflammatory Effects

A study investigating the anti-inflammatory effects of pyridine derivatives found that certain compounds significantly reduced nitric oxide production and pro-inflammatory cytokines in macrophage cell lines. This suggests that this compound could potentially exhibit similar anti-inflammatory properties .

Hemolysis Potential

Assessing the hemolytic activity of compounds is crucial for evaluating their safety profiles. Research indicates that some derivatives show low hemolytic activity, making them suitable for therapeutic applications.

Hemolysis Data

In studies involving related compounds, 7e and 7h displayed favorable biocompatibility with human blood cells at concentrations near physiological levels, indicating a low risk of hemolysis .

特性

分子式 |

C11H7ClN2O2 |

|---|---|

分子量 |

234.64 g/mol |

IUPAC名 |

2-chloro-4-(3-nitrophenyl)pyridine |

InChI |

InChI=1S/C11H7ClN2O2/c12-11-7-9(4-5-13-11)8-2-1-3-10(6-8)14(15)16/h1-7H |

InChIキー |

UJHHNYYOKSCBHV-UHFFFAOYSA-N |

正規SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC(=NC=C2)Cl |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。